2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tetrahydropyrimidine ring with two oxo groups at positions 2 and 6, and an ethanesulfonic acid group attached to the 4-position of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid typically involves the reaction of a suitable pyrimidine precursor with ethanesulfonic acid under controlled conditions. One common method involves the condensation of barbituric acid with ethanesulfonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives with reduced oxo groups.
Substitution: The ethanesulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce tetrahydropyrimidine derivatives with altered oxo groups .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric Acid: A precursor in the synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid, known for its sedative and hypnotic properties.
Orotic Acid: A pyrimidine derivative involved in the biosynthesis of nucleotides.
Uracil: A pyrimidine base found in RNA, essential for genetic coding and protein synthesis.
Uniqueness
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid is unique due to its combination of a tetrahydropyrimidine ring with an ethanesulfonic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
791720-85-9 |
---|---|
Molekularformel |
C6H8N2O5S |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)ethanesulfonic acid |
InChI |
InChI=1S/C6H8N2O5S/c9-5-3-4(7-6(10)8-5)1-2-14(11,12)13/h3H,1-2H2,(H,11,12,13)(H2,7,8,9,10) |
InChI-Schlüssel |
UUMZPBCYXGCZRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)CCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.